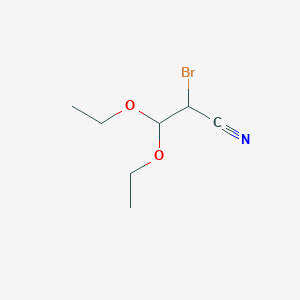
2-Bromo-3,3-diethoxypropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3,3-diethoxypropanenitrile is an organic compound with the molecular formula C₇H₁₂BrNO₂ and a molecular weight of 222.08 g/mol . It is a brominated nitrile derivative, characterized by the presence of a bromine atom, two ethoxy groups, and a nitrile group attached to a propane backbone. This compound is primarily used in research and development settings, particularly in the synthesis of other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,3-diethoxypropanenitrile typically involves the bromination of 3,3-diethoxypropanenitrile. The reaction is carried out by adding bromine to a solution of 3,3-diethoxypropanenitrile in an inert solvent such as dichloromethane, under controlled temperature conditions. The reaction mixture is then stirred until the bromination is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3,3-diethoxypropanenitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 3,3-diethoxypropylamine.
Hydrolysis: Formation of 3,3-diethoxypropanoic acid.
Aplicaciones Científicas De Investigación
2-Bromo-3,3-diethoxypropanenitrile is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and functional groups.
Material Science: Used in the preparation of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3,3-diethoxypropanenitrile involves its reactivity towards nucleophiles and reducing agents. The bromine atom and nitrile group are key functional groups that participate in chemical reactions, leading to the formation of new bonds and compounds. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3,3,3-trifluoropropene: Another brominated compound with different functional groups and reactivity.
3,3-Diethoxypropanenitrile: The non-brominated precursor of 2-Bromo-3,3-diethoxypropanenitrile.
2-Bromo-2-nitro-1,3-propanediol: A brominated compound with nitro and hydroxyl groups.
Uniqueness
This compound is unique due to the presence of both bromine and nitrile functional groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Propiedades
Fórmula molecular |
C7H12BrNO2 |
|---|---|
Peso molecular |
222.08 g/mol |
Nombre IUPAC |
2-bromo-3,3-diethoxypropanenitrile |
InChI |
InChI=1S/C7H12BrNO2/c1-3-10-7(11-4-2)6(8)5-9/h6-7H,3-4H2,1-2H3 |
Clave InChI |
JOWMEDMJLUEJKW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(C#N)Br)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















